molecular formula C21H25N5O4 B2447582 ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 877803-29-7

ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Cat. No. B2447582
M. Wt: 411.462
InChI Key: SPORXAGIVXFMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C21H25N5O4 . The dihydropyrimidine ring, a common feature in such compounds, adopts a screw-boat conformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.454 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched literature.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a compound that may fall within the broader category of purine derivatives, which have been extensively studied for various chemical and biological properties. For example, a study by Carvalho et al. (2007) discusses the synthesis and crystallization of a related xanthine derivative, highlighting the compound's ability to form hydrogen bonds and contribute to the formation of molecular layers, which could be relevant for materials science and pharmaceutical formulation (Carvalho, Emmerling, & Schneider, 2007). Similarly, Wanner et al. (1978) explored the synthesis of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, indicating the potential for targeting biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).

Antimicrobial and Antiviral Activities

The exploration of purine derivatives for antimicrobial and antiviral activities is another area of significant interest. For instance, the study of anti-influenza virus polyketides by Wang et al. (2011) from Penicillium purpurogenum provides insights into the potential of purine analogs for developing antiviral agents (Wang, Wang, Wang, Fu, Liu, & Zhu, 2011). Another study by Sharma, Sharma, & Rane (2004) synthesizes 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, evaluating their antimicrobial activities and demonstrating the potential of such compounds in pharmaceutical applications (Sharma, Sharma, & Rane, 2004).

Environmental and Analytical Applications

Purine derivatives also find applications in environmental and analytical chemistry. Reemtsma & Jekel (1996) explored the use of ethyl acetate, closely related to the compound of interest, for the determination of extractable organic halogens from contaminated materials, indicating the utility of such compounds in environmental analysis (Reemtsma & Jekel, 1996).

properties

IUPAC Name

ethyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-3-30-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20-24(11-7-12-25(17)20)13-10-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPORXAGIVXFMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3752177

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